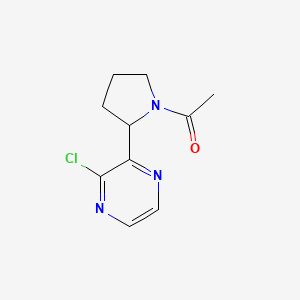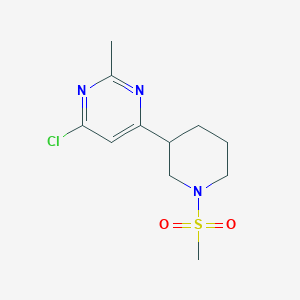
Methyl (3,4-difluoro-2-iodophenyl)carbamate
Vue d'ensemble
Description
“Methyl (3,4-difluoro-2-iodophenyl)carbamate” or DFIPC is an organic compound. It is a derivative of carbamate, which is widely used in pharmaceuticals, agrochemicals, and insecticides .
Synthesis Analysis
DFIPC is synthesized by reacting 3,4-difluoro-2-iodoaniline and dimethyl carbonate in the presence of a base. The carbamate group is a key structural motif in many approved drugs and prodrugs. There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .Molecular Structure Analysis
The molecular formula of DFIPC is C8H6F2INO2 . The carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities .Chemical Reactions Analysis
Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry. This is mainly due to their chemical stability and capability to permeate cell membranes .Physical And Chemical Properties Analysis
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .Applications De Recherche Scientifique
1. Synthesis and Spectroscopic Properties
Research has explored the synthesis of various thiourea derivatives, including compounds with structural similarities to Methyl (3,4-difluoro-2-iodophenyl)carbamate. These studies focus on their characterization through spectroscopic methods, highlighting their potential in various scientific applications (Limban et al., 2011).
2. Antimicrobial and Anticonvulsant Activities
Research into diflunisal hydrazide-hydrazones, which are structurally related to Methyl (3,4-difluoro-2-iodophenyl)carbamate, has demonstrated their potential antimicrobial and anticonvulsant activities. This suggests possible applications in the development of new therapeutic agents (Küçükgüzel et al., 2003).
3. Detection and Quantification Techniques
Studies have investigated techniques for detecting and quantifying carbamate insecticides, which are related to Methyl (3,4-difluoro-2-iodophenyl)carbamate. These methods are crucial for monitoring environmental and health impacts of carbamate compounds (Krause, 1979).
4. Nonlinear Optical Properties
The molecular structure and properties of compounds like Methyl (3,4-difluoro-2-iodophenyl)carbamate have been studied for their potential in nonlinear optical applications. This research is significant for the development of new materials with specialized optical properties (Sheena Mary et al., 2014).
5. Chiral Stationary Phases in Chromatography
Research has been conducted on derivatives of phenylcarbamates, similar to Methyl (3,4-difluoro-2-iodophenyl)carbamate, for use as chiral stationary phases in chromatography. This application is vital for the separation of chiral compounds in analytical chemistry (Chankvetadze et al., 1997).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Carbamate derivatives are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides. They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents. Furthermore, organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .
Propriétés
IUPAC Name |
methyl N-(3,4-difluoro-2-iodophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2INO2/c1-14-8(13)12-5-3-2-4(9)6(10)7(5)11/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROMEOLFFRIMHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C(=C(C=C1)F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727074 | |
| Record name | Methyl (3,4-difluoro-2-iodophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3,4-difluoro-2-iodophenyl)carbamate | |
CAS RN |
1356110-17-2 | |
| Record name | Methyl (3,4-difluoro-2-iodophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[3-[(2-Chloropyridin-4-yl)methyl]piperidin-1-yl]ethanone](/img/structure/B1399435.png)





![1-[3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B1399447.png)
![1-[3-(3-Chloropyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399448.png)


![1-[4-[(6-Chloropyridin-3-yl)methyl]piperidin-1-yl]ethanone](/img/structure/B1399452.png)